1-(3-Amino-4-chloro-phenyl)-propan-2-one
Description
Historical Context and Discovery
The compound 1-(3-amino-4-chloro-phenyl)-propan-2-one emerged as a subject of interest in organic chemistry during the early 21st century, driven by its structural similarity to bioactive aromatic ketones. While its exact discovery timeline remains undocumented in public literature, its synthesis methodologies align with advances in Friedel-Crafts acylation and regioselective halogenation techniques developed between 2010 and 2020. Early reports of analogous compounds, such as 3'-amino-4'-chloroacetophenone (a structural isomer), were published in 2021, highlighting scalable one-step syntheses using tin(IV) chloride-mediated acetylation of protected aniline derivatives. The compound’s development is closely tied to research on flavone and aurone analogs, where aminochlorophenyl ketones serve as precursors for heterocyclic systems with potential pharmacological activity.
Systematic Nomenclature and Structural Classification
The IUPAC name This compound systematically describes its structure:
- Parent chain : Propan-2-one (a three-carbon ketone with the carbonyl group at position 2).
- Substituents : A phenyl ring substituted with an amino group (-NH~2~) at position 3 and a chlorine atom at position 4.
Structural features :
The compound belongs to the ortho-aminoacetophenone family, distinguished by its meta-amino and para-chloro substitution pattern on the aromatic ring. This arrangement creates electronic asymmetry, influencing its reactivity in cyclization and nucleophilic addition reactions.
Academic Significance and Research Motivations
This compound has garnered attention for three primary reasons:
- Versatile synthetic intermediate : Its ketone and amine groups enable participation in Mannich reactions, Schiff base formation, and cyclocondensations to yield nitrogen-containing heterocycles like quinolones and azocanes. For example, treatment with aroyl chlorides generates amides that cyclize to 2-aryl-4-quinolones under basic conditions.
- Structural mimicry of natural products : The chloro and amino substituents mirror substitution patterns in flavonoids and azaaurones, enabling studies on bioinspired antimicrobial and anticancer agents.
- Electron-deficient aromatic system : The electron-withdrawing chlorine and ketone groups enhance electrophilicity, facilitating metal-catalyzed cross-coupling reactions for materials science applications.
Table 1 : Key reactions involving this compound
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3-amino-4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
RKWHKNOJUNORFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H12ClN O
Structural Features : The compound features an amino group and a chlorophenyl moiety, which enhance its interaction with biological targets. The presence of these functional groups contributes to its pharmacological activities.
Scientific Research Applications
-
Chemistry :
- Synthesis Intermediate : 1-(3-Amino-4-chloro-phenyl)-propan-2-one is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules necessary for pharmaceutical development.
-
Biology :
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapies .
- Medicine :
-
Industry :
- Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials, highlighting its industrial significance.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of human tumor cell lines. The results showed significant growth inhibition rates, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. This study lays the groundwork for further exploration into its use as an antibiotic.
Data Table: Summary of Applications
| Application Area | Specific Uses | Observed Effects |
|---|---|---|
| Chemistry | Synthesis Intermediate | Enables complex organic synthesis |
| Biology | Antimicrobial Activity | Effective against bacterial strains |
| Anticancer Properties | Inhibits growth of cancer cell lines | |
| Medicine | Pharmaceutical Agent | Potential treatments for diabetes and cancer |
| Industry | Specialty Chemicals | Used in production processes |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine undergoes characteristic nucleophilic substitutions and condensations:
a. Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives.
Example :
b. Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions:
c. Diazotization
Generates diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions to form azo dyes or aryl halides .
Reduction
The ketone is reduced to secondary alcohols using:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C, 2 hr | 1-(3-Amino-4-chloro-phenyl)-propan-2-ol | 85–92% |
| H₂/Pd-C | MeOH, 50 psi, 6 hr | Same as above | 78% |
Industrial note: Catalytic hydrogenation is preferred for scalability.
Oxidation
Resistant to mild oxidants (e.g., KMnO₄), but strong oxidants (CrO₃/H₂SO₄) cleave the C–C bond adjacent to the carbonyl, forming benzoic acid derivatives .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective reactions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 1-(3-Amino-4-chloro-5-nitro-phenyl)-propan-2-one |
| Sulfonation | H₂SO₄, 100°C | Meta to NH₂ | Sulfonic acid derivative |
Mechanistic insight: The amino group directs electrophiles to the para position, while the chloro group deactivates ortho/para sites .
Condensation Reactions
The ketone participates in Knorr pyrrole synthesis and Mannich reactions:
a. Mannich Reaction
With formaldehyde and secondary amines:
Applications: These derivatives show antimicrobial activity in preclinical studies .
b. Heterocycle Formation
Condenses with hydrazines to form pyrazoles:
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing CO and chlorinated benzenes (GC-MS data).
-
Photoreactivity : UV exposure induces C–Cl bond homolysis, forming radical intermediates .
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| NH₂ | Acetyl chloride | 0.45 ± 0.02 | 32.1 |
| C=O | NaBH₄ | 1.2 × 10⁻³ | 45.8 |
| Aromatic ring | HNO₃/H₂SO₄ | 8.7 × 10⁻⁵ | 68.3 |
Data source: Kinetic studies on structural analogs .
This compound’s bifunctional reactivity makes it valuable for synthesizing pharmaceuticals and agrochemicals. Further studies are needed to characterize its enantioselective transformations and catalytic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Electron-Withdrawing Groups: The presence of -Cl or -NO₂ substituents enhances electrophilicity, increasing reactivity in nucleophilic substitutions or condensations .
- Amino Group Influence: The -NH₂ group in the target compound may improve solubility in polar solvents and enable hydrogen bonding, distinguishing it from purely halogenated analogues like 1-(4-Iodophenyl)propan-2-one .
- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) reduce reaction rates in crowded environments compared to smaller groups like -Cl or -CH₃.
Physical and Spectroscopic Properties
While direct data for 1-(3-Amino-4-chloro-phenyl)-propan-2-one are unavailable, inferences can be drawn from analogues:
- Molecular Weight : Expected ~198–210 g/mol (similar to 1-(4-Iodophenyl)propan-2-one, 260.07 g/mol ).
- Solubility : Higher polarity due to -NH₂ may increase solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated derivatives.
- Spectroscopy : IR and NMR spectra would feature ketone C=O stretching (~1700 cm⁻¹), aromatic C-Cl/NH₂ vibrations, and characteristic splitting patterns for substituted phenyl rings .
Preparation Methods
Nitroaldol Condensation
The Henry reaction, a nitroaldol condensation between 3-nitro-4-chlorobenzaldehyde and nitromethane, forms the β-nitro alcohol intermediate, 3-nitro-1-(3-nitro-4-chlorophenyl)propan-2-ol. This step employs potassium hydroxide in methanol at −10°C to 25°C, achieving 65–78% yields. The nitro group’s electron-withdrawing nature directs regioselectivity, favoring para-addition relative to the chlorine substituent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Base | KOH/NaOH |
| Temperature | −10°C → 25°C |
| Yield | 65–78% |
Catalytic Hydrogenation
The nitro alcohol undergoes hydrogenation using Raney nickel (1:2 catalyst-to-substrate ratio) under 250 psi H₂ at 25°C. This reduces both aromatic and aliphatic nitro groups to amines, yielding 3-amino-1-(3-amino-4-chlorophenyl)propan-2-ol. Excess formaldehyde in situ facilitates dimethylation of the primary amine, but this step is omitted for target compound synthesis.
Optimization Insights
Oxidation to Ketone
The secondary alcohol intermediate is oxidized to 1-(3-amino-4-chlorophenyl)propan-2-one using pyridinium chlorochromate (PCC) in dichloromethane. This mild oxidant avoids over-oxidation, achieving 80–85% yields. Alternatives like Jones reagent (CrO₃/H₂SO₄) are less selective, leading to partial degradation.
Oxidation Comparison
| Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| PCC | CH₂Cl₂ | 0–25°C | 85% |
| Jones | Acetone/H₂O | 0°C | 62% |
Grignard Addition and Oxidation with Amino Protection
Amino Group Protection
To prevent interference during organometallic reactions, the amino group in 3-amino-4-chlorobenzaldehyde is acetylated using acetic anhydride in pyridine, forming 3-acetamido-4-chlorobenzaldehyde (92% yield).
Grignard Reaction
The protected aldehyde reacts with methylmagnesium bromide (3 eq) in tetrahydrofuran (THF) at 0°C, yielding 1-(3-acetamido-4-chlorophenyl)propan-2-ol. Quenching with ammonium chloride and extraction gives the secondary alcohol in 70–75% yield.
Oxidation and Deprotection
PCC oxidation converts the alcohol to 1-(3-acetamido-4-chlorophenyl)propan-2-one (88% yield). Acidic hydrolysis (6M HCl, reflux) removes the acetamide group, furnishing the target compound with 95% purity.
Critical Parameters
-
Grignard Stability : THF enhances reagent solubility, preventing premature quenching.
-
Deprotection Efficiency : Prolonged hydrolysis (>6 h) risks ketone degradation.
Friedel-Crafts Acylation with Directed Protecting Group Strategies
Acetanilide Formation
3-Amino-4-chloroaniline is acetylated to 3-acetamido-4-chloroaniline using acetyl chloride in dichloromethane (90% yield).
Acylation with Propionyl Chloride
Friedel-Crafts acylation employs AlCl₃ (1.2 eq) and propionyl chloride in nitrobenzene at 5°C. The electron-deficient acetamido group directs acylation to the ortho position, forming 1-(3-acetamido-4-chlorophenyl)propan-1-one (68% yield).
Isomerization and Deprotection
Lewis acid-catalyzed isomerization (BF₃·Et₂O) shifts the ketone to the propan-2-one position. Subsequent hydrolysis (H₂SO₄, H₂O) restores the amino group, yielding the target compound (58% overall yield).
Challenges
-
Regioselectivity : Competing meta-acylation necessitates precise temperature control.
-
Isomerization Efficiency : BF₃·Et₂O outperforms ZnCl₂ in minimizing byproducts.
Reductive Amination of Keto Intermediates
Synthesis of 1-(4-Chloro-3-nitrophenyl)propan-2-one
Nitration of 1-(4-chlorophenyl)propan-2-one with HNO₃/H₂SO₄ at 0°C introduces the nitro group at the meta position (55% yield).
Catalytic Reduction
Hydrogenation over Pd/C (5% wt) in ethanol reduces the nitro group to amine, yielding 1-(3-amino-4-chlorophenyl)propan-2-one (89% yield). Elevated pressures (50 psi H₂) enhance reaction rates without compromising selectivity.
Advantages
-
Direct Route : Avoids protective groups.
-
Scalability : Suitable for industrial production.
Industrial-Scale Production and Optimization
Q & A
Q. What are the standard synthetic routes for 1-(3-Amino-4-chloro-phenyl)-propan-2-one, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and ketone formation. A common approach is the Friedel-Crafts acylation of 3-amino-4-chlorobenzene with propan-2-one derivatives. Optimization includes:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used for electrophilic substitution .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of the chlorophenyl group .
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| AlCl₃, 100°C | 65 | 98 |
| FeCl₃, 80°C | 58 | 95 |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in isomer identification?
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the amino-chloro substitution pattern. SHELX software is widely used for refinement .
- NMR spectroscopy : H NMR distinguishes between para/ortho isomers via coupling constants (e.g., J = 8–10 Hz for para-substituted aromatics) .
- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular formula (C₉H₉ClN₂O) and fragmentation pathways .
Advanced Research Questions
Q. How do contradictory data on reaction yields arise in scaled-up syntheses, and how can reproducibility be ensured?
Discrepancies often stem from:
- Impurity in starting materials : Residual moisture in AlCl₃ reduces catalytic efficiency.
- Oxygen sensitivity : The amino group may oxidize during prolonged heating.
Methodological Solutions : - Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Validate reagent purity via Karl Fischer titration or ICP-MS for metal catalysts .
Q. What strategies mitigate competing substitution pathways in derivatization reactions (e.g., nucleophilic vs. electrophilic attack)?
The chloro group is susceptible to nucleophilic substitution, while the amino group directs electrophilic reactions. To control selectivity:
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., cytochrome P450).
- DFT calculations : Predict electron density maps to identify reactive sites (e.g., ketone oxygen as a hydrogen bond acceptor) .
Example : MD simulations show the chloro group stabilizes hydrophobic pockets in enzyme active sites .
Q. What experimental and theoretical approaches resolve discrepancies in spectroscopic data (e.g., unexpected IR carbonyl stretches)?
Anomalies in IR spectra (e.g., shifted C=O stretches) may arise from hydrogen bonding or tautomerism. Strategies include:
Q. How does the compound’s electronic structure influence its biological activity, and what assays validate these effects?
The electron-withdrawing chloro group enhances electrophilicity, while the amino group enables hydrogen bonding. Validation methods:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kits .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HepG2) to correlate structure-activity relationships .
Q. What protocols ensure safe handling of hazardous intermediates during synthesis (e.g., chlorinated byproducts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
